molecular formula C24H38O4 B136774 12beta-Hydroxy-3-oxo-5beta-cholan-24-oic Acid CAS No. 136892-43-8

12beta-Hydroxy-3-oxo-5beta-cholan-24-oic Acid

Cat. No. B136774
M. Wt: 390.6 g/mol
InChI Key: WMUMZOAFCDOTRW-RXTDITKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12beta-Hydroxy-3-oxo-5beta-cholan-24-oic Acid, also known as lithocholic acid (LCA), is a secondary bile acid that is produced in the liver by the oxidation of primary bile acids. LCA has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.

Mechanism Of Action

The mechanism of action of LCA is not fully understood. However, it has been suggested that LCA exerts its biological effects by activating various signaling pathways in cells. For example, LCA has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress. LCA has also been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα) pathway, which is involved in the regulation of lipid metabolism.

Biochemical And Physiological Effects

LCA has various biochemical and physiological effects. It has been shown to reduce cholesterol levels in the liver and blood by inhibiting cholesterol synthesis and promoting cholesterol excretion. LCA has also been found to regulate glucose metabolism by increasing insulin sensitivity and reducing glucose production in the liver. Furthermore, LCA has been shown to modulate the gut microbiota by promoting the growth of beneficial bacteria and inhibiting the growth of harmful bacteria.

Advantages And Limitations For Lab Experiments

LCA has several advantages for lab experiments. It is readily available and can be easily synthesized. LCA is also stable and can be stored for long periods of time. However, LCA has some limitations for lab experiments. It is insoluble in water and requires the use of organic solvents for dissolution. LCA is also prone to oxidation and requires careful handling to prevent degradation.

Future Directions

There are several future directions for the study of LCA. One area of research is the development of LCA-based therapies for the treatment of various diseases such as cancer, diabetes, and cardiovascular disease. Another area of research is the investigation of the role of LCA in the regulation of the gut microbiota and its potential use as a probiotic. Furthermore, the development of new synthesis methods for LCA and its derivatives may lead to the discovery of novel biological activities.

Scientific Research Applications

LCA has been extensively studied for its biological activities. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). LCA has also been found to have anti-tumor effects by inducing apoptosis (programmed cell death) in cancer cells. Furthermore, LCA has been shown to have anti-oxidant effects by scavenging free radicals and reducing oxidative stress.

properties

CAS RN

136892-43-8

Product Name

12beta-Hydroxy-3-oxo-5beta-cholan-24-oic Acid

Molecular Formula

C24H38O4

Molecular Weight

390.6 g/mol

IUPAC Name

(4R)-4-[(5R,8R,9S,10S,12R,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H38O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-15,17-21,26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,17+,18-,19+,20+,21-,23+,24-/m1/s1

InChI Key

WMUMZOAFCDOTRW-RXTDITKTSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)O)C

SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(=O)C4)C)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(=O)C4)C)O)C

synonyms

12beta-Hydroxy-3-oxo-5beta-cholanoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12beta-Hydroxy-3-oxo-5beta-cholan-24-oic Acid
Reactant of Route 2
12beta-Hydroxy-3-oxo-5beta-cholan-24-oic Acid
Reactant of Route 3
12beta-Hydroxy-3-oxo-5beta-cholan-24-oic Acid
Reactant of Route 4
12beta-Hydroxy-3-oxo-5beta-cholan-24-oic Acid
Reactant of Route 5
12beta-Hydroxy-3-oxo-5beta-cholan-24-oic Acid
Reactant of Route 6
12beta-Hydroxy-3-oxo-5beta-cholan-24-oic Acid

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